Cas no 862812-01-9 (1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea)

1-(3-Chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is a synthetic urea derivative featuring a chlorophenyl and a methylimidazopyrimidinylphenyl moiety. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly in targeting signaling pathways involved in disease modulation. Its structural design combines a urea linker with aromatic heterocycles, enhancing binding affinity and selectivity. The chlorophenyl group contributes to improved lipophilicity, while the imidazopyrimidine core may facilitate interactions with biological targets. This molecule is primarily utilized in research settings for investigating protein-ligand interactions and developing therapeutic agents. Its stability and synthetic accessibility make it a valuable intermediate for further chemical modifications.
1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea structure
862812-01-9 structure
Product Name:1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea
CAS No:862812-01-9
MF:C20H16ClN5O
MW:377.826942443848
CID:6318851
PubChem ID:7080345
Update Time:2025-06-08

1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea
    • CCG-30360
    • 1-(3-chlorophenyl)-3-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea
    • 862812-01-9
    • AKOS002055066
    • F0657-0672
    • 1-(3-chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
    • 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea
    • Inchi: 1S/C20H16ClN5O/c1-13-18(25-19-22-9-4-10-26(13)19)14-5-2-7-16(11-14)23-20(27)24-17-8-3-6-15(21)12-17/h2-12H,1H3,(H2,23,24,27)
    • InChI Key: BXDUHAZRIGSOJI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(NC1=CC=CC(=C1)C1=C(C)N2C=CC=NC2=N1)=O

Computed Properties

  • Exact Mass: 377.1043378g/mol
  • Monoisotopic Mass: 377.1043378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 71.3Ų

1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea Pricemore >>

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Additional information on 1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea

1-(3-Chlorophenyl)-3-(3-{3-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea: A Comprehensive Overview

1-(3-Chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea (CAS No. 862812-01-9) is a potent and selective adenosine A2A receptor antagonist that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, often referred to by its CAS number or its IUPAC name, has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

The chemical structure of 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is characterized by a urea linkage between a 3-chlorophenyl group and a 3-methylimidazo[1,2-a]pyrimidin-2-yl-substituted phenyl group. This unique structural arrangement confers the compound with high affinity and selectivity for the adenosine A2A receptor, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea in modulating various physiological processes. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively inhibit the adenosine A2A receptor, which plays a crucial role in neurodegenerative diseases such as Parkinson's disease. By blocking this receptor, the compound may help alleviate motor symptoms and improve cognitive function in affected individuals.

In addition to its neuroprotective effects, 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea has shown promise in cancer research. Studies have indicated that adenosine A2A receptor antagonists can enhance the efficacy of immunotherapy by modulating the tumor microenvironment. Specifically, these antagonists can reduce immune suppression and promote T-cell activation, thereby enhancing the body's ability to combat cancer cells.

The pharmacokinetic properties of 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea have also been extensively evaluated. Research has shown that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. These properties are essential for ensuring that the drug can be effectively delivered to target tissues over an extended period.

Clinical trials involving 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea are currently underway to further assess its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings are encouraging and suggest that 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea may have a favorable safety profile for clinical use.

In conclusion, 1-(3-chlorophenyl)-3-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea (CAS No. 862812-01-9) represents a promising therapeutic agent with potential applications in treating neurological disorders and cancer. Its unique chemical structure and high selectivity for the adenosine A2A receptor make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to advancements in medicinal chemistry and pharmacology.

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